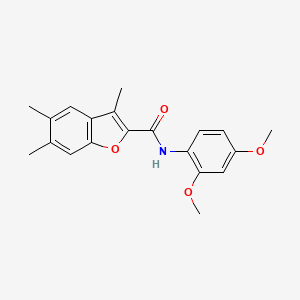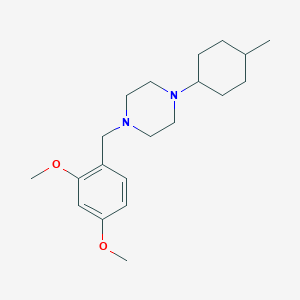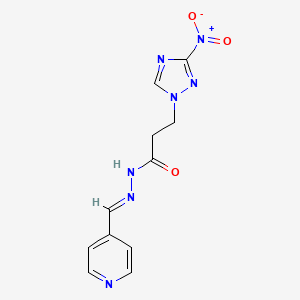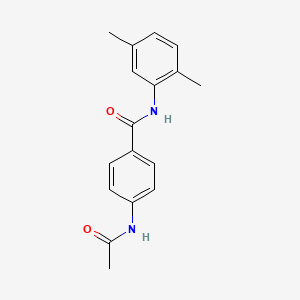![molecular formula C16H13NOS2 B5799923 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone, also known as MQT, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antimicrobial properties. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus. In addition, 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been found to have antibacterial and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone is not fully understood. However, it has been proposed that 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone inhibits the activity of enzymes involved in cancer cell growth and viral replication. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and cell death. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. In addition, 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone in lab experiments is its high purity and stability. 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been synthesized with high yields and high purity, making it a reliable compound for scientific research. However, one limitation of using 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone is its potential toxicity. While 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone has been shown to have anticancer and antiviral properties, it may also have toxic effects on healthy cells. Therefore, careful consideration should be given to the dosage and duration of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone treatment in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone. One area of research is the development of novel 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antiviral properties of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone. Additionally, further studies are needed to determine the optimal dosage and duration of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone treatment in lab experiments. Overall, the potential applications of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone in scientific research make it a promising compound for further investigation.
Métodos De Síntesis
The synthesis of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone involves the reaction of 2-thiophenecarboxaldehyde with 4-methyl-2-aminobenzothiazole followed by thionation with Lawesson's reagent. The resulting product is then reacted with 2-bromoethyl ethyl sulfide to yield 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone. The synthesis method has been optimized to produce high yields of 2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone with high purity.
Propiedades
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS2/c1-11-9-16(17-13-6-3-2-5-12(11)13)20-10-14(18)15-7-4-8-19-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEOVLOPEUFQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)

![N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B5799847.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5799864.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)

![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)




![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)